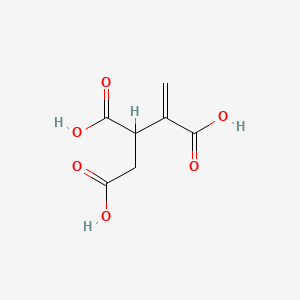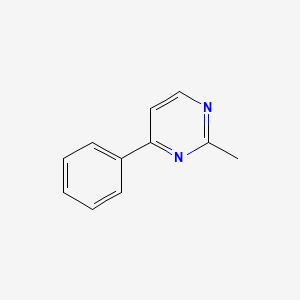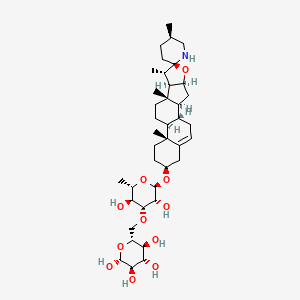
Solasurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solasurine is a steroidal alkaloid that can be isolated from Solanum surrattence . It has a molecular formula of C39H63NO11 and a molecular weight of 721.92 g/mol .
Molecular Structure Analysis
The molecular structure of Solasurine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in the referenced sources .Physical And Chemical Properties Analysis
Solasurine has a molecular weight of 721.92 g/mol and a molecular formula of C39H63NO11 . It’s stable under normal temperatures and pressures .Applications De Recherche Scientifique
Surface Ocean-Lower Atmosphere Study (SOLAS) - An Overview
The Surface Ocean – Lower Atmosphere Study (SOLAS) is an international initiative focused on understanding the interactions and feedbacks between the ocean and atmosphere, which are critical elements of climate and global biogeochemical cycles. This initiative aims to advance our knowledge of ocean-atmosphere interactions, particularly in relation to biogeochemical processes, and their impact on climate and environmental change (Stanley et al., 2021).
Ocean-Atmosphere Interactions and Biogeochemical Cycles
SOLAS studies have significantly enhanced our understanding of the physics of exchange, global trace gas budgets, and atmospheric chemistry. This research has implications for understanding the Earth system's functioning, revealing knowledge gaps, and contributing to strategies for addressing global environmental challenges (Breviere et al., 2015).
Multidisciplinary Approaches in SOLAS Research
The SOLAS initiative exemplifies a multidisciplinary approach to investigating air-sea interactions, integrating natural and social sciences. This approach is crucial for understanding anthropogenic changes in the Earth system and developing measures for adaptation and mitigation (Marandino et al., 2020).
Solasonine and Hepatocellular Carcinoma (HCC)
A specific application of solasonine, a compound isolated from Solanum melongena, has been explored in the context of hepatocellular carcinoma (HCC) treatment. Studies have shown that solasonine can significantly suppress the proliferation of HCC cells and promote ferroptosis, a form of cell death, by disrupting the glutathione redox system. This research suggests potential therapeutic applications of solasonine in cancer treatment (Jin et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-VAVRQHLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solasurine | |
CAS RN |
27028-76-8 |
Source


|
| Record name | Solasurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

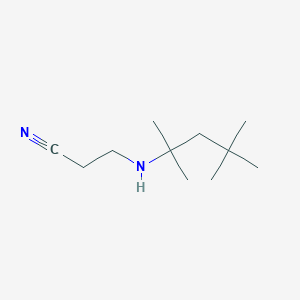
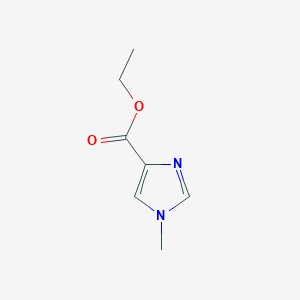

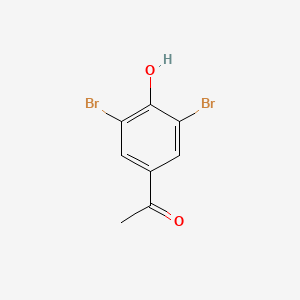
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
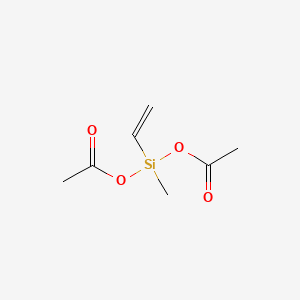
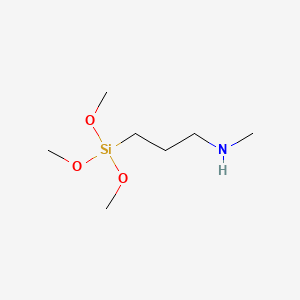
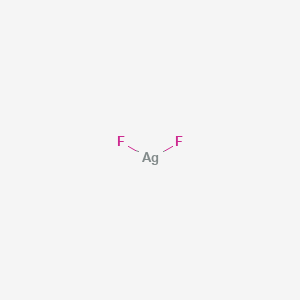
![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
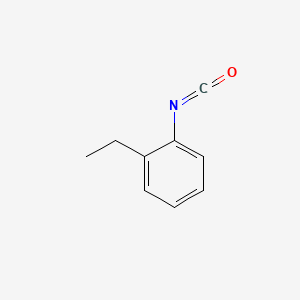
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
